2-Chloro-4-phenylpyrimidin-5-amine
Description
Historical and Contemporary Context of Pyrimidine (B1678525) Heterocycles in Advanced Organic Chemistry
The history of pyrimidine chemistry dates back to the 19th century, with the first isolation of a pyrimidine derivative, alloxan, occurring in 1818 and the parent compound being synthesized in 1900. wikipedia.orggsconlinepress.com The name "pyrimidine" was coined by Pinner in 1885. wjahr.com The historical significance of pyrimidines was cemented with their identification as core components of nucleic acids—cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives that form the building blocks of DNA and RNA. numberanalytics.commicrobenotes.com This discovery opened the floodgates to understanding the chemical basis of genetics and cellular function. researchgate.net
In contemporary organic chemistry, the pyrimidine ring is recognized as a "privileged scaffold." This term reflects its frequent appearance in biologically active compounds, including pharmaceuticals, agrochemicals, and vitamins like thiamine (B1217682) and riboflavin. researchgate.netwjahr.com Modern research continually leverages the versatile chemistry of the pyrimidine ring to create novel compounds. Its π-deficient nature facilitates nucleophilic aromatic substitution, making it a highly adaptable building block for complex molecular architectures. wikipedia.org The ongoing exploration of pyrimidine derivatives has led to their use as anticancer, antiviral, antibacterial, and anti-inflammatory agents, highlighting their enduring relevance in medicinal chemistry and materials science. gsconlinepress.comresearchgate.net
Strategic Importance of Halogenated Aminopyrimidines as Versatile Synthetic Intermediates
Within the vast family of pyrimidine derivatives, halogenated aminopyrimidines stand out as exceptionally valuable synthetic intermediates. The introduction of a halogen atom, such as chlorine, onto the pyrimidine ring dramatically influences its chemical reactivity. mdpi.com Halogens act as excellent leaving groups, enabling a wide range of nucleophilic substitution (SNAr) reactions. mdpi.comresearchgate.net This reactivity allows for the strategic and regioselective introduction of various functional groups, including amines, thiols, and alkoxides, at the halogenated position.
The presence of an amino group further modulates the electronic properties and reactivity of the pyrimidine core. It can direct the position of subsequent chemical modifications and participate in further synthetic transformations. This dual functionality—a reactive halogen and a modifiable amino group—makes halogenated aminopyrimidines powerful and versatile platforms for building complex molecular libraries. chemicalbook.com Their utility is central to the efficient synthesis of targeted molecules, particularly in the pharmaceutical industry, where they serve as key precursors for kinase inhibitors and other therapeutic agents. google.com The ability to fine-tune the structure by replacing the halogen allows chemists to systematically alter the physicochemical properties and biological activity of the final compounds. nih.gov
Delineation of Research Focus for 2-Chloro-4-phenylpyrimidin-5-amine within Modern Chemical Science
The research focus on this compound is centered on its role as a specialized building block in synthetic and medicinal chemistry. Its structure combines the key features of a halogenated aminopyrimidine with a phenyl substituent, offering a unique scaffold for the development of novel, high-value compounds.
Consequently, research involving this compound is typically directed towards:
Synthesis of Kinase Inhibitors: Many potent kinase inhibitors feature a substituted pyrimidine core. This compound serves as an ideal starting material for creating libraries of potential inhibitors for various kinases implicated in diseases like cancer.
Development of Novel Therapeutic Agents: The scaffold is explored for its potential in generating compounds with antimicrobial, anti-inflammatory, or antiviral activities. ontosight.ai
Combinatorial Chemistry and Fragment-Based Drug Discovery: Its well-defined reactive sites make it suitable for use in high-throughput synthesis campaigns to rapidly generate a multitude of derivatives for biological screening.
In essence, this compound is not typically an end-product itself, but rather a critical intermediate whose value is realized in the complex and biologically active molecules it helps to create.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈ClN₃ |
| Molecular Weight | 205.64 g/mol |
| IUPAC Name | This compound |
| CAS Number | 13317-70-9 |
This table presents key physicochemical data for the title compound. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-phenylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-10-13-6-8(12)9(14-10)7-4-2-1-3-5-7/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGSTVPSHUMDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 4 Phenylpyrimidin 5 Amine
De Novo Synthetic Routes to the Pyrimidine (B1678525) Core
The fundamental approach to synthesizing 2-Chloro-4-phenylpyrimidin-5-amine involves the initial construction of the pyrimidine ring system, a process known as de novo synthesis. This is followed by targeted modifications to introduce the required chloro, phenyl, and amine functionalities.
Traditional Cyclization and Condensation Reactions for Pyrimidine Ring Formation
Historically, the synthesis of the pyrimidine core relies on well-established cyclization and condensation reactions. wikipedia.org These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a molecule containing an N-C-N fragment, such as an amidine, urea (B33335), or guanidine (B92328). wikipedia.org For instance, the reaction of β-dicarbonyl compounds with amidines leads to the formation of 2-substituted pyrimidines. wikipedia.org Similarly, using urea or guanidine as the N-C-N source yields 2-pyrimidinones and 2-aminopyrimidines, respectively. wikipedia.orgajol.info
Another common strategy involves the condensation of carbonyl compounds with diamines. For example, the reaction of thiourea (B124793) with ethyl acetoacetate (B1235776) produces 2-thio-6-methyluracil, while 4,4-dimethoxy-2-butanone (B155242) and formamide (B127407) can be used to synthesize 4-methylpyrimidine. wikipedia.org These foundational reactions provide a versatile platform for accessing a wide array of pyrimidine derivatives, which can then be further functionalized to produce the target compound.
A specific example of a de novo synthesis leading to a related pyrimidine structure involves the treatment of chalcones with hydroxy(tosyloxy)iodobenzene. This process forms geminal ditosyloxy ketones, which then act as 1,3-dielectrophilic precursors. Subsequent cyclization with guanidine hydrochloride in the presence of a base yields 2,4,5-trisubstituted pyrimidines. This method is noted for its operational simplicity and high regioselectivity. rsc.org
Application of Sustainable Green Chemistry Principles in Pyrimidine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidines to minimize environmental impact and improve efficiency. rasayanjournal.co.injmaterenvironsci.compowertechjournal.com These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and lowering energy consumption. rasayanjournal.co.in
A significant advancement in green pyrimidine synthesis is the development of catalyst-free and solvent-free reaction conditions. rsc.orgresearchgate.netnih.gov These methods often utilize mechanical grinding or "grindstone chemistry" to initiate reactions, eliminating the need for potentially harmful solvents. researchgate.netnih.gov For example, the synthesis of dihydropyrimidinones has been achieved in high yields under mild, solvent-free conditions using this technique. researchgate.net Another approach involves the tandem [3 + 3] annulation of amidines with α,β-unsaturated ketones followed by visible-light-enabled photo-oxidation, which circumvents the need for transition-metal catalysts and strong bases. rsc.org
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times and often improving yields for pyrimidine formation. nih.govnih.govtandfonline.comtandfonline.comacs.org This technique provides rapid and intense heating of polar substances, leading to a reduction in reaction times compared to conventional heating methods. tandfonline.com For example, the Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines can be efficiently carried out under microwave irradiation, with yields ranging from 65-90%. tandfonline.comtandfonline.com Microwave-assisted synthesis has also been successfully employed for the synthesis of 2-amino-4-chloro-pyrimidine derivatives and pyrazole-linked triazolo-pyrimidine hybrids. nih.govnih.gov
| Starting Materials | Reaction Conditions | Product | Yield | Reference |
| β-Diketone, Arylaldehyde, (Thio)urea | Microwave irradiation | Oxo- and Thioxopyrimidines | 65-90% | tandfonline.comtandfonline.com |
| Chalcone, Guanidine Carbonate | Microwave irradiation, Ionic Liquid | Pyrazole-linked Triazolo-pyrimidine Hybrids | High | nih.gov |
| Dihydropyrimidine-2-thiones | Microwave irradiation (multi-step) | 2-Amino-4-arylpyrimidine-5-carboxylic acid derivatives | 45% (overall) | acs.org |
Ultrasonic irradiation provides another energy-efficient method for promoting pyrimidine synthesis. researchgate.netnih.govnih.govnanobioletters.com This technique utilizes the energy of sound waves to induce chemical reactions, often leading to shorter reaction times, milder conditions, and excellent yields compared to conventional heating. researchgate.netnih.gov The cyclocondensation reaction of β-enaminones or trifluoromethyl enones with 5-amino-1,2,4-triazole in acetic acid under ultrasound irradiation, for example, produces 1,2,4-triazolo[1,5-a]pyrimidines in high yields within minutes. researchgate.netnih.gov Similarly, the one-pot, three-component condensation of barbituric acids, aldehydes, and enamines in water is efficiently promoted by ultrasound. nih.gov
| Starting Materials | Reaction Conditions | Product | Yield | Reference |
| β-Enaminones/Trifluoromethyl enones, 5-Amino-1,2,4-triazole | Acetic Acid, 99°C, Ultrasound (5-17 min) | 1,2,4-Triazolo[1,5-a]pyrimidines | 65-96% | researchgate.netnih.gov |
| 2-Amino benzimidazole, Aromatic aldehydes, Malononitrile | Acetonitrile, ZnCr2O4 nanocatalyst, 70°C, Ultrasound | Substituted pyrimidines | High | nanobioletters.com |
| Barbituric acid, Guanidine, Aldehyde derivatives | Water, Iodine catalyst, Ultrasound | Pyrimido[4,5-d]pyrimidines | Up to 87% | tandfonline.com |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. rasayanjournal.co.inacs.orgnih.govacs.orgrsc.org The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis. wikipedia.orgtandfonline.com More contemporary MCRs often employ catalysts to enhance their efficiency and scope. acs.orgnih.gov For instance, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been developed, proceeding through a sequence of condensation and dehydrogenation steps with high regioselectivity and yields of up to 93%. acs.orgnih.gov Other MCRs for pyrimidine synthesis may involve the use of nanocatalysts under solvent-free conditions or proceed in aqueous media, further enhancing their green credentials. jmaterenvironsci.comacs.org
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Amidines, up to three Alcohols | PN5P-Ir-pincer complex | Highly substituted pyrimidines | Up to 93% | acs.orgnih.gov |
| Arylaldehyde, Malononitrile, Barbituric acid | [γ-Fe2O3@-Hap-SO3H] nanocatalyst, Solvent-free | Pyrido[2,3-d]pyrimidines | Up to 94% | acs.org |
| Curcumin, Aryl aldehydes, Barbituric acid | Borax, Ethanol, Reflux | Dihydropyrano[2,3-d]pyrimidine-diones | - | rsc.org |
| Ketones, NH4OAc, N,N-dimethylformamide dimethyl acetal | NH4I, Metal- and solvent-free | Substituted pyrimidines | - | organic-chemistry.org |
Targeted Functionalization Strategies for this compound Precursors
Selective Introduction of the Chloro Group at C2
The introduction of chlorine atoms onto the pyrimidine scaffold is a fundamental transformation, typically accomplished by converting hydroxyl (or tautomeric oxo) groups into chlorides.
A prevalent method for this conversion is the use of chlorinating agents like phosphorus oxychloride (POCl₃). For instance, a precursor such as 5-aminouracil (B160950) can be treated with POCl₃ to yield 2,4-dichloro-5-aminopyrimidine. nih.gov This reaction provides a key intermediate where the subsequent reactivity of the two chloro substituents can be differentiated.
The general reactivity order for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 >> C5. acs.org This inherent difference in reactivity is crucial, as it allows for selective reactions at the C4 position while leaving the C2 chloro group intact, which is a cornerstone of the synthesis for the target molecule. While methods for direct and selective C2 amination on polychloropyrimidines exist, a more common strategy for this specific target involves using a dichlorinated precursor and exploiting the differential reactivity of the C4 position. nih.govmit.edu
Regioselective Phenylation at the C4 Position
The introduction of the phenyl group at the C4 position is a critical step that relies on modern cross-coupling chemistry. The Suzuki-Miyaura coupling reaction is exceptionally well-suited for this purpose, demonstrating high efficiency and, crucially, excellent regioselectivity. nih.govresearchgate.netmdpi.com
This reaction involves the palladium-catalyzed coupling of a halopyrimidine with an organoboron reagent, typically phenylboronic acid. When 2,4-dichloropyrimidin-5-amine is used as the substrate, the Suzuki coupling exhibits a strong preference for substitution at the more reactive C4 position. acs.orgnih.gov This chemoselectivity is a well-documented phenomenon in pyrimidine chemistry, enabling the selective synthesis of 2-chloro-4-arylpyrimidines.
The reaction is typically carried out using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base and a suitable solvent system. mdpi.com Microwave-assisted protocols have been shown to significantly enhance the efficiency of this transformation, often leading to high yields of the desired C4-phenylated product in shorter reaction times. mdpi.com
| Starting Material | Reagents | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Microwave, 150 °C, 10 min | 2-Chloro-4-phenylpyrimidine | 94% | mdpi.com |
| 2,4,6-trichloropyrimidine | 4-Fluorophenylboronic acid | Pd(OAc)₂/dppf | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C | 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine | High | acs.org |
| 2,4-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Ethanol/Toluene/H₂O | Reflux | 2-Chloro-4-arylpyrimidines | >80% | nih.gov |
Installation of the Amino Group at C5
The installation of the amino group at the C5 position of the pyrimidine ring can be approached in two primary ways: by introducing it onto a pre-formed pyrimidine ring or by using a starting material that already contains the nitrogen functionality.
For the synthesis of this compound, the latter strategy is more common and efficient. Starting with a 5-aminopyrimidine (B1217817) derivative, such as 5-aminouracil or 2,4-dichloro-5-aminopyrimidine, circumvents the need for potentially harsh nitration and subsequent reduction steps on a more complex, substituted pyrimidine. nih.govguidechem.com The synthesis of 5-aminopyrimidine itself can be achieved through methods like the catalytic hydrogenation of 4,6-dichloropyrimidin-5-amine. guidechem.com
Chemical Reactivity and Transformation of 2 Chloro 4 Phenylpyrimidin 5 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2-Chloro Position
The chlorine atom at the C2 position of the pyrimidine (B1678525) ring is susceptible to displacement by a wide range of nucleophiles. This reactivity is a cornerstone of pyrimidine chemistry, allowing for the introduction of diverse functionalities. researchgate.net The reaction of halogenopyrimidines with amines is one of the most utilized and significant reactions in this field. researchgate.net
The generally accepted mechanism for nucleophilic aromatic substitution in chloropyrimidines is a two-step addition-elimination process. researchgate.net The reaction initiates with the nucleophilic attack on the carbon atom bearing the chlorine (the ipso-carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov This step is typically the rate-determining step. In the second, faster step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product. nih.gov
For 2-Chloro-4-phenylpyrimidin-5-amine, the attack of a nucleophile (Nu⁻) at C2 would proceed as follows:
Addition: The nucleophile attacks the C2 carbon, breaking the aromatic π-system and forming a tetrahedral Meisenheimer complex. The negative charge is delocalized over the electron-deficient pyrimidine ring, particularly onto the electronegative nitrogen atoms.
Elimination: The chloride ion is ejected, and the aromatic system is reformed, resulting in the C2-substituted product.
Kinetic studies on similar systems, such as 2-chloro-5-nitropyrimidine, have explored the mechanistic pathway, postulating the formation of a zwitterionic Meisenheimer complex which then loses the halide to form the product. researchgate.net In some instances, particularly with good leaving groups, the mechanism may approach a concerted (SNAr Conc) pathway where the bond-forming and bond-breaking steps occur simultaneously, bypassing a stable intermediate. researchgate.net
Regioselectivity in SNAr reactions of polysubstituted pyrimidines is a critical aspect of their synthetic utility. In 2,4-dichloropyrimidines, for example, nucleophilic attack typically occurs preferentially at the C4 position. wuxiapptec.comstackexchange.com However, this selectivity can be reversed. The presence of an electron-donating group at the C6 position can direct the substitution to the C2 position. wuxiapptec.com
In the case of this compound, there is only one leaving group at C2. The regioselectivity question becomes one of chemoselectivity if other reactive sites were present. The key influencers on the reactivity at C2 are the substituents at C4 and C5.
Phenyl Group (C4): The phenyl group can exert both inductive and resonance effects, influencing the electron density of the ring.
Amino Group (C5): The C5-amino group is a powerful electron-donating group through resonance. This effect generally deactivates the ring towards nucleophilic attack. However, the inherent electron deficiency of the pyrimidine ring, combined with the inductive effect of the C2-chloro atom, ensures that the SNAr reaction is still feasible.
Quantum mechanical analyses on substituted dichloropyrimidines have shown that Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting regioselectivity. wuxiapptec.comstackexchange.com The reaction tends to occur at the carbon atom with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comstackexchange.com For this compound, while the amino group at C5 is deactivating for SNAr, the powerful electron-withdrawing nature of the two ring nitrogens makes the C2 position sufficiently electrophilic for substitution to occur.
| Substituent Position | Substituent Type | Favored Position of Attack | Rationale |
|---|---|---|---|
| C6 | Electron-Donating (e.g., -NHMe, -OMe) | C2 | The electron-donating group increases the LUMO lobe at the C2 position relative to C4. wuxiapptec.com |
| C5 | Electron-Withdrawing (e.g., -NO2) | C4 | Increases the electrophilicity at the adjacent C4 position. nih.gov |
| C5 | Sterically Bulky Group | C2 | Steric hindrance at C5 disfavors attack at the adjacent C4 position. wuxiapptec.com |
| - | Unsubstituted (H at C5, C6) | C4 | The C4 position is generally more electrophilic due to the influence of the para nitrogen atom. wuxiapptec.comstackexchange.com |
The term "activating group" in SNAr refers to substituents that increase the rate of reaction, typically by withdrawing electron density from the ring and stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com In pyrimidines, the two ring nitrogens act as powerful activating groups. Substituents like nitro or cyano groups further enhance this effect. nih.gov Conversely, electron-donating groups like amines (-NH₂) are considered deactivating for SNAr. masterorganicchemistry.com
Despite the C5-amino group's deactivating nature in this compound, its influence can be modulated. Acetylation of the amino group to an acetamido group (-NHCOCH₃) can attenuate its electron-donating character, making the ring more susceptible to nucleophilic attack. libretexts.org
Reaction conditions also play a pivotal role:
Solvent: The use of aprotic solvents can alter the rate-determining step. In protic solvents like methanol, hydrogen bonding stabilizes the departing halide ion, facilitating the second (elimination) step. In aprotic solvents, this stabilization is absent, which can cause the leaving group expulsion to become partially or wholly rate-determining. nih.gov
Nucleophile: The nature of the nucleophile is crucial. Stronger nucleophiles react faster. In some cases, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity in reactions with 5-substituted-2,4-dichloropyrimidines. nih.gov
Catalysis: Reactions can be favored by acid catalysis, which protonates a ring nitrogen, further increasing the ring's electrophilicity. researchgate.net Alternatively, palladium catalysis is sometimes employed for amination of chloropyrimidines, though direct SNAr is often more efficient and environmentally benign for such activated substrates. nih.gov
While the SNAr mechanism is common, an alternative pathway known as the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism can operate, particularly in amination reactions with strong nucleophiles like sodium amide (NaNH₂) in liquid ammonia. wikipedia.org This mechanism is important in heterocyclic chemistry and helps explain product distributions that are inconsistent with SNAr or aryne pathways. wikipedia.org
For this compound, a hypothetical ANRORC pathway would involve:
Addition: The amide anion attacks the C6 or C4 position, adjacent to a ring nitrogen, rather than the C2 position bearing the leaving group.
Ring Opening: The pyrimidine ring cleaves, typically between N1 and C6 or N3 and C4, to form an open-chain intermediate.
Ring Closure: The terminal nitrogen of the open-chain intermediate attacks the nitrile carbon, reforming a pyrimidine ring and expelling the chloride ion.
A key feature of the ANRORC mechanism is that it can result in a "ring transformation," where a nitrogen atom from the original ring may be exchanged with one from the nucleophile. knu.ua Isotope labeling studies are the definitive method for confirming an ANRORC mechanism; for instance, using a ¹⁵N-labeled pyrimidine ring would result in the loss of the isotope label in the final product if the labeled nitrogen is expelled during the process. wikipedia.orgknu.ua
| Feature | SNAr (Addition-Elimination) | SN(ANRORC) |
|---|---|---|
| Initial Nucleophilic Attack | At the carbon bearing the leaving group (ipso-carbon). | At an unsubstituted, activated carbon (e.g., C4 or C6). wikipedia.org |
| Intermediate | Meisenheimer complex (covalent adduct). researchgate.net | Open-chain species (e.g., a nitrile). wikipedia.org |
| Leaving Group Departure | From the Meisenheimer complex. | Occurs during or after ring re-closure. |
| Ring Atoms | The original ring skeleton is conserved. | Ring transformation can occur, with exchange of heteroatoms. knu.ua |
| Typical Conditions | Broad range of nucleophiles and conditions. | Strongly basic nucleophiles (e.g., KNH₂, NaNH₂). knu.ua |
Functionalization Reactions Involving the C5-Amino Group
The C5-amino group in this compound is a nucleophilic center and can readily participate in reactions to form a variety of derivatives. These transformations are crucial for modifying the compound's properties and for building more complex molecular architectures.
Acylation: Acylation is a fundamental reaction of the C5-amino group. As a primary aromatic amine, it readily reacts with acylating agents such as acyl halides or acid anhydrides to form the corresponding amides. wikipedia.org This reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the acylating agent. wikipedia.org
This derivatization is synthetically useful for several reasons. For instance, converting the highly activating -NH₂ group to a moderately activating N-acetyl group (-NHCOCH₃) can prevent side reactions and allow for more controlled subsequent substitutions on the pyrimidine ring. libretexts.org This strategy is widely used in aromatic chemistry to modulate the reactivity of strong activating groups. libretexts.org
| Aminopyrimidine Substrate | Acylating Agent | Product Type | Significance |
|---|---|---|---|
| 2-Amino-4-hydroxypyrimidine | Pivaloyl chloride | O-Acyl derivative | Illustrates competitive acylation at different sites (O vs. N). rsc.org |
| Aniline (model for aryl amines) | Acetic anhydride | Acetanilide | Attenuates the activating influence of the amino group. libretexts.org |
| This compound | Acetyl chloride | N-(2-chloro-4-phenylpyrimidin-5-yl)acetamide | Forms a stable amide derivative, modifying electronic properties. |
Amination Derivatizations: While "amination" typically refers to the introduction of an amino group, in the context of derivatizing an existing amino functionality, it encompasses reactions like N-alkylation and N-arylation. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking alkyl halides or other electrophilic carbon sources to form secondary or tertiary amines. These reactions expand the structural diversity of the pyrimidine core, building upon the C5-amino position.
Palladium-Catalyzed C-H Functionalization at the C5-Position of Aminopyrimidines
Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy in modern organic synthesis, minimizing the need for pre-functionalized starting materials. For aminopyrimidines, the amino group can act as a directing group to achieve high regioselectivity. Research has demonstrated a straightforward strategy for the palladium-catalyzed arylation and olefination at the C5-position of N-(alkyl)pyrimidin-2-amine cores. rsc.orgnih.gov This approach is highly regioselective and is proposed to operate through either a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. rsc.org
In this type of transformation, the N-substituted amine at an adjacent position directs the palladium catalyst to the C5-H bond. While the specific substrate this compound has a primary amine (-NH2), related systems with N-alkyl or N-aryl amines have shown that the directing group facilitates the C-H activation, leading to the formation of a palladacycle intermediate. This intermediate then reacts with a coupling partner, such as an aryl halide or an alkene, to form the C-C bond at the C5 position. rsc.orgresearchgate.net
The reaction conditions are crucial for achieving the desired transformation. A typical catalytic system might involve a palladium source like Pd(OAc)2, a ligand, an oxidant, and a suitable solvent. The choice of these components can influence the efficiency and scope of the reaction.
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| N-(tert-butyl)pyrimidin-2-amine | Iodobenzene | Pd(OAc)₂, Ag₂CO₃, K₂CO₃ | N-(tert-butyl)-5-phenylpyrimidin-2-amine | 85% | rsc.org |
| N-(tert-butyl)pyrimidin-2-amine | 1-iodo-4-methoxybenzene | Pd(OAc)₂, Ag₂CO₃, K₂CO₃ | N-(tert-butyl)-5-(4-methoxyphenyl)pyrimidin-2-amine | 81% | rsc.org |
| N-(tert-butyl)pyrimidin-2-amine | Styrene | Pd(OAc)₂, Ag₂CO₃, K₂CO₃ | (E)-N-(tert-butyl)-5-styrylpyrimidin-2-amine | 72% | rsc.org |
| N-(tert-butyl)pyrimidin-2-amine | n-butyl acrylate | Pd(OAc)₂, Ag₂CO₃, K₂CO₃ | (E)-butyl 3-(2-(tert-butylamino)pyrimidin-5-yl)acrylate | 65% | rsc.org |
This table presents data from related aminopyrimidine systems to illustrate the potential of C5-H functionalization.
Other Metal-Catalyzed Coupling Reactions at C5
Beyond direct C-H functionalization, the C5 position of the pyrimidine ring can be modified using other metal-catalyzed cross-coupling reactions. These methods typically require the pre-installation of a leaving group, such as a halogen, at the C5 position.
Sonogashira Coupling: The Sonogashira reaction, which couples a vinyl or aryl halide with a terminal alkyne, is a powerful tool for creating C(sp²)-C(sp) bonds. soton.ac.uk To apply this to the C5 position of this compound, an initial halogenation (e.g., iodination) at C5 would be necessary. Efficient and highly regioselective C5 iodination of pyrimidine derivatives has been reported, which can then be followed by a chemoselective Sonogashira coupling. nih.gov The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and it is compatible with a wide range of functional groups. nih.govnih.gov This two-step sequence provides access to C5-alkynyl pyrimidines, which are versatile intermediates for further synthesis. researchgate.netfiu.edu
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds, coupling an organoboron compound with an organic halide or triflate. snnu.edu.cnyoutube.com Similar to the Sonogashira coupling, a C5-halogenated derivative of this compound would be required. The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org A significant advantage of modern Suzuki coupling protocols is the development of ligands that promote high catalyst activity and are not inhibited by the presence of basic functional groups like the C5-amino group. organic-chemistry.org This allows for the efficient synthesis of 5-aryl or 5-vinyl pyrimidine derivatives. fiu.edunih.gov
| Reaction Type | C5-Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Sonogashira | 5-Iodo-pyrimidine derivative | Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N | C5-Alkynyl-pyrimidine | nih.govresearchgate.net |
| Suzuki | 5-Bromo-pyrimidine derivative | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | C5-Aryl-pyrimidine | nih.govmdpi.com |
| Heck | 5-Iodo-pyrimidine derivative | Alkene | Pd(OAc)₂, PPh₃, Et₃N | C5-Alkenyl-pyrimidine | organic-chemistry.orglibretexts.org |
This table summarizes general conditions for C5-functionalization, which would require prior halogenation of the target molecule.
Chemical Modifications Involving the C4-Phenyl Group
The phenyl group at the C4 position of the pyrimidine ring can also be a site for chemical modification. The pyrimidine ring is strongly electron-withdrawing, which deactivates the attached phenyl ring toward electrophilic aromatic substitution. This deactivating effect means that harsher reaction conditions may be required compared to benzene (B151609) itself. The directing effect of the pyrimidine ring would favor substitution at the meta positions of the phenyl ring.
Furthermore, the presence of the chloro and amino groups on the pyrimidine ring can electronically influence the C4-phenyl group, though this effect diminishes with distance. More advanced methods, such as directed C-H functionalization, could potentially be used to achieve regioselective modification of the phenyl ring, for instance, at the ortho positions, by introducing a directing group onto the molecule. However, specific literature on such modifications for this compound is not extensively documented. The development of new pyrimidine derivatives often focuses on modifying the pyrimidine core itself or introducing different substituents at the phenyl position via synthesis from a pre-functionalized phenylboronic acid in a Suzuki coupling. nih.gov
Comprehensive Analysis of Chemoselectivity in Multi-functionalized Pyrimidine Systems
The presence of multiple reactive sites in this compound makes chemoselectivity a critical consideration in its chemical transformations. The primary sites for reaction are the C2-chloro group, the C5-amino group, and the C-H bonds of the pyrimidine and phenyl rings.
C2-Cl vs. C5-NH2/C5-H: The C2-chloro group is a classic handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Stille couplings. organic-chemistry.orgmdpi.com In many pyrimidine systems, the C4 position is more reactive towards SNAr and some cross-couplings than the C2 position. However, in 2,4-dichloropyrimidines substituted with an electron-withdrawing group at C5, selectivity can be shifted. nih.gov For this compound, a Suzuki coupling with a boronic acid would be expected to react selectively at the C2-Cl position under standard conditions.
Directed C-H Functionalization vs. Cross-Coupling: Achieving C5 functionalization via C-H activation requires specific catalytic systems where the amino group directs the metal catalyst. rsc.orgnih.gov This pathway is orthogonal to the reactivity of the C2-chloro group. Therefore, by choosing the appropriate catalyst and reaction conditions, one can selectively functionalize either the C5-H bond or the C2-Cl bond. For instance, a reaction system designed for C-H activation might leave the C2-Cl bond intact, allowing for subsequent cross-coupling at that site. This sequential functionalization enables the synthesis of highly complex pyrimidine derivatives. nih.gov
Reactivity Hierarchy: In a scenario where the molecule is further halogenated (e.g., at C5), the reactivity order in palladium catalysis would typically be C-I > C-Br > C-Cl. Thus, a hypothetical 2-chloro-5-iodopyrimidine (B183918) derivative would be expected to undergo cross-coupling selectively at the C5-iodo position, leaving the C2-chloro group available for a subsequent, different coupling reaction.
The chemoselectivity is ultimately controlled by the choice of reagents, catalyst, ligands, and reaction conditions. This allows chemists to orchestrate a sequence of reactions to build molecular complexity in a controlled and predictable manner, highlighting the value of multi-functionalized scaffolds like this compound in medicinal and materials chemistry. researchgate.net
Advanced Applications of 2 Chloro 4 Phenylpyrimidin 5 Amine As a Synthetic Precursor and Molecular Scaffold
Rational Design and Synthesis of Novel Pyrimidine-Based Chemical Entities
The strategic positioning of the chloro, phenyl, and amino groups on the pyrimidine (B1678525) core of 2-Chloro-4-phenylpyrimidin-5-amine allows for a high degree of synthetic flexibility, making it a cornerstone in the rational design of new molecules. ontosight.ai Chemists can selectively target the reactive chlorine at the C2 position for nucleophilic substitution reactions, while the amino group at C5 can be readily acylated, alkylated, or used as a handle for further annulation reactions. This multi-functional nature enables the systematic and predictable generation of diverse compound libraries.
The design process often involves computational modeling to predict the binding of potential derivatives to biological targets. By modifying the substituents on the phenyl ring or by introducing various groups at the C2 and C5 positions, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific protein or enzyme. For instance, the synthesis of novel pyridopyrimidine derivatives has been pursued for their potential as EGFR inhibitors, a key target in cancer therapy. nih.gov This rational approach, combining computational design with targeted synthesis, accelerates the discovery of new lead compounds with improved potency and selectivity.
The synthesis of these novel entities often involves multi-step reaction sequences. A common strategy is to first displace the chlorine atom with a desired nucleophile, followed by modification of the amino group. This stepwise approach allows for the introduction of a wide range of chemical functionalities, leading to the creation of compounds with diverse pharmacological profiles.
Utilization as a Privileged Structure in the Development of Molecular Probes
A "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrimidine scaffold, and specifically the 2-substituted-4-phenylpyrimidine core, has demonstrated this characteristic, making it an excellent starting point for the development of molecular probes. These probes are essential tools for studying biological processes, enabling the visualization and quantification of specific molecules or events within living systems.
The inherent properties of the this compound scaffold can be leveraged to create probes with tailored functionalities. For example, the phenyl group can be functionalized with fluorophores or other reporter groups, while the rest of the molecule is designed to bind to a specific target. The versatility of the pyrimidine core allows for the optimization of the probe's photophysical properties, such as its absorption and emission wavelengths, as well as its biological targeting capabilities.
One of the most powerful applications of this compound is in the synthesis of complex, fused heterocyclic systems, often referred to as polyheterocycles. These intricate structures allow for the exploration of previously uncharted areas of chemical space, leading to the discovery of molecules with novel biological activities. By building upon the pyrimidine core, chemists can create rigid, three-dimensional structures that present functional groups in precise spatial orientations.
A key strategy involves using the amino and chloro functionalities of the starting material to drive cyclization reactions, forming new rings fused to the original pyrimidine. For example, cyclocondensation reactions can be employed to construct new heterocyclic rings, leading to the formation of complex polyheterocyclic systems. nih.gov These reactions often proceed in a highly controlled manner, allowing for the predictable synthesis of intricate molecular architectures. The resulting polyheterocycles often exhibit unique pharmacological properties that are not observed in their simpler, non-fused counterparts. This approach has been successfully used to generate libraries of pyrimidine-embedded polyheterocycles for screening against various biological targets. nih.gov
Strategic Precursor in the Construction of Diverse Heterocyclic Architectures
The reactivity of this compound makes it an ideal precursor for a wide range of heterocyclic transformations. The chlorine atom at the C2 position is a versatile handle for introducing various substituents through nucleophilic aromatic substitution reactions. This allows for the facile incorporation of different functional groups, which can then participate in subsequent cyclization reactions to form new heterocyclic rings.
Furthermore, the amino group at the C5 position can act as a nucleophile in intramolecular reactions, leading to the formation of fused ring systems. This dual reactivity enables the construction of a vast array of heterocyclic architectures, including but not limited to, thieno[3,2-d]pyrimidines, pyridopyrimidines, and other fused pyrimidine systems. nih.govorientjchem.org These heterocyclic scaffolds are prevalent in many biologically active compounds and approved drugs, highlighting the importance of this compound as a key starting material in medicinal chemistry.
For instance, the reaction of this compound with various reagents can lead to the formation of compounds with significant therapeutic potential. The ability to readily access these diverse heterocyclic structures from a common precursor greatly streamlines the drug discovery process.
| Precursor | Reagent(s) | Resulting Heterocyclic System | Potential Application |
| This compound | Thioglycolic acid derivatives | Thieno[2,3-d]pyrimidine | Antitumor agents |
| This compound | α,β-Unsaturated ketones | Pyridopyrimidine | Kinase inhibitors |
| This compound | Hydrazine derivatives | Pyrazolo[3,4-d]pyrimidine | Antimicrobial agents |
Integration into Complex Chemical Libraries for Research Screening
The generation of large and diverse chemical libraries is a cornerstone of modern drug discovery. griffith.edu.au this compound is an excellent scaffold for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. core.ac.uk The predictable reactivity of its functional groups allows for the systematic and parallel synthesis of extensive compound libraries. core.ac.uk
In a typical combinatorial approach, the pyrimidine core is anchored to a solid support, and then a series of different building blocks are sequentially added to the C2 and C5 positions. This process can be automated, enabling the rapid generation of thousands of unique compounds. These libraries can then be screened against a wide range of biological targets to identify new hit compounds.
The structural diversity that can be achieved using this compound as a starting material is vast. By varying the substituents on the phenyl ring and by introducing a wide range of functional groups at the C2 and C5 positions, it is possible to create libraries that cover a large and diverse region of chemical space. This increases the probability of finding novel compounds with desirable biological activities.
| Library Synthesis Step | Reagents/Conditions | Purpose |
| Step 1: Nucleophilic Substitution | Various amines, alcohols, or thiols | Introduce diversity at the C2 position |
| Step 2: Acylation/Alkylation | Acyl chlorides, alkyl halides | Introduce diversity at the C5 amino group |
| Step 3: Cyclization | Intramolecular reaction conditions | Generate fused heterocyclic systems |
Future Research Directions and Outlook in 2 Chloro 4 Phenylpyrimidin 5 Amine Chemistry
Innovation in Sustainable and Efficient Synthetic Methodologies
The future of synthesizing 2-Chloro-4-phenylpyrimidin-5-amine is geared towards methods that are not only efficient but also environmentally responsible. The push for green chemistry is set to revolutionize the production of pyrimidine (B1678525) derivatives, moving away from traditional methods that often require harsh conditions and hazardous materials. nih.govrasayanjournal.co.in
Key areas of innovation include:
Multicomponent and One-Pot Reactions: These strategies aim to combine several synthetic steps into a single operation. acs.orgscirp.orgnih.gov This approach significantly cuts down on waste, energy consumption, and reaction time, leading to a more streamlined and economical synthesis process. The development of a one-pot synthesis for this compound from basic precursors is a significant goal.
Green Catalysts and Solvents: Research is increasingly focused on replacing toxic catalysts and solvents with greener alternatives. rasayanjournal.co.inbenthamdirect.com This includes the use of biodegradable ionic liquids and solvent-free reaction conditions, which minimize environmental impact. rasayanjournal.co.in
Advanced Energy Sources: Techniques like microwave-assisted synthesis and ultrasonic waves are being explored to accelerate reaction rates and improve yields. nih.govresearchgate.net Microwave heating, in particular, offers rapid and uniform heating, often resulting in cleaner reactions with higher purity products. nih.gov
Flow Chemistry: This emerging technology involves the continuous pumping of reactants through a reactor, offering superior control over reaction parameters, enhanced safety, and easier scalability. sci-hub.seresearchgate.netmdpi.comspringerprofessional.de The adoption of flow chemistry for the synthesis of heterocyclic compounds like pyrimidines is a growing trend that promises more sustainable and reproducible manufacturing. sci-hub.se
Application of Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring
Precise structural confirmation and the ability to monitor reactions in real-time are crucial for the development of new chemical entities. Future research on this compound and its derivatives will heavily rely on sophisticated analytical methodologies.
Advanced NMR Spectroscopy: While standard 1D NMR is a fundamental tool, complex derivatives of this compound will necessitate the use of advanced 2D NMR techniques like COSY, HSQC, and HMBC. These methods are indispensable for the complete structural assignment of complex molecules. researchgate.netipb.pt The nuclear Overhauser effect (NOE) can also provide vital information on the spatial proximity of atoms, aiding in detailed structural analysis. diva-portal.org
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for accurately determining the elemental composition of newly synthesized compounds. Coupled with techniques like electrospray ionization (ESI), it provides definitive molecular weight information.
In-Situ Reaction Monitoring: Process Analytical Technology (PAT), utilizing tools such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, allows for the real-time tracking of reaction progress. youtube.com This provides invaluable data on reaction kinetics and mechanisms, enabling precise optimization and control, which is crucial for scaling up synthesis. youtube.com
Automated Structure Elucidation: The integration of machine learning with spectroscopic data is an emerging field that promises to accelerate the process of structure elucidation from routine NMR spectra, reducing a major bottleneck in chemical discovery. nih.gov
Expanding the Scope of Reactivity Profiles for Broad Chemical Derivatization
The molecular structure of this compound offers several reactive sites, making it an ideal scaffold for creating a diverse range of derivatives. Future research will focus on systematically exploring the reactivity of these sites to generate novel compounds with tailored properties.
The C2-Chloro Group: The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr). vaia.comepfl.chresearchgate.netresearchgate.net This allows for the introduction of a wide variety of functional groups by reacting it with different nucleophiles such as amines, alcohols, and thiols. This versatility is key to modifying the molecule's biological and chemical characteristics. The reactivity of the 2-chloro position is enhanced by the presence of the ring nitrogen atoms. vaia.com
The C5-Amino Group: The amino group at the C5 position provides another point for chemical modification. It can undergo reactions like acylation, alkylation, and diazotization followed by substitution, opening up pathways to a host of new derivatives. Derivatization at this site is a common strategy for tuning the properties of pharmacologically active molecules. nih.gov
The C4-Phenyl Ring: The phenyl group at the C4 position can be functionalized through electrophilic aromatic substitution. This allows for the introduction of various substituents onto the phenyl ring, which can influence the electronic properties and steric profile of the entire molecule. Furthermore, palladium-catalyzed cross-coupling reactions can be employed to replace the phenyl group with other aryl or heteroaryl moieties, further expanding the structural diversity. nih.gov
Synergistic Integration of Computational and Experimental Approaches for Rational Design and Discovery
The convergence of computational chemistry and experimental synthesis offers a powerful strategy for the rational design of new molecules, saving both time and resources. This synergistic approach is becoming central to the discovery of novel pyrimidine-based compounds.
Quantum Chemical Calculations: Techniques like Density Functional Theory (DFT) can predict the electronic properties and reactivity of this compound and its potential derivatives. acs.orgresearchgate.netresearchgate.net This information can guide synthetic chemists in choosing the most effective reaction pathways.
Molecular Docking: This computational tool is used to predict how a molecule binds to a specific biological target, such as a protein or enzyme. By screening virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with the highest predicted activity. acs.orgresearchgate.netrsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscielo.brresearchgate.nettandfonline.comresearchgate.net These models can then be used to predict the activity of newly designed molecules before they are synthesized, allowing for a more focused and efficient discovery process. nih.govtandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a molecule and its interaction with a biological target over time, helping to validate the stability of predicted binding modes from molecular docking. rsc.org
By combining these computational methods with targeted experimental work, the development of new derivatives of this compound can be significantly accelerated, paving the way for new discoveries in medicine and materials science.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4-phenylpyrimidin-5-amine?
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach includes chlorination of precursor pyrimidine derivatives using reagents like phosphoryl chloride (POCl3), followed by regioselective amination. For example, similar compounds (e.g., 6-chloro-4-methyl-2-phenylpyridinecarbonitrile) undergo amination with ammonium acetate to introduce the amine group . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products. Chromatographic purification and spectroscopic validation (NMR, LC-MS) are recommended post-synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the presence of aromatic protons (δ 7.0–8.5 ppm), amine protons (δ 5.0–6.0 ppm), and chlorine substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies N–H stretches (~3300 cm<sup>−1</sup>) and C–Cl bonds (~550 cm<sup>−1</sup>).
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve regiochemical ambiguities in substituted pyrimidines .
Q. What safety protocols are essential when handling this compound?
Per GHS guidelines:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structure refinement?
Discrepancies in X-ray data (e.g., high R-factors, poor electron density maps) require iterative refinement using software like SHELXL. Strategies include:
- Twinned Data Handling : Apply twin law matrices to address pseudo-symmetry in crystals.
- Thermal Parameter Adjustment : Refine anisotropic displacement parameters for heavy atoms (e.g., chlorine).
- Hydrogen Atom Placement : Use riding models or neutron diffraction for accurate H-atom positioning. SHELX’s robust algorithms are widely employed for small-molecule refinements .
Q. What strategies improve regioselectivity in substitution reactions of this compound?
Regioselectivity is influenced by:
- Electronic Effects : Electron-withdrawing groups (e.g., –Cl) activate specific positions for nucleophilic attack. DFT calculations predict reactive sites.
- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) enhance cross-coupling efficiency. For example, Suzuki-Miyaura coupling with aryl boronic acids targets the para position .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions.
Q. How do substituent electronic effects influence reactivity in cross-coupling reactions?
Substituents alter electron density on the pyrimidine ring:
- Chlorine : Deactivates the ring via inductive effects, directing nucleophiles to meta positions.
- Phenyl Groups : Provide steric hindrance but enhance π-stacking in catalytic cycles.
- Amino Groups : Activate adjacent positions for electrophilic substitution. Kinetic studies (e.g., Hammett plots) quantify these effects .
Q. Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, stoichiometry).
- Data Validation : Cross-reference NMR shifts with computational predictions (e.g., DFT) to resolve structural ambiguities .
- Contradiction Analysis : Compare crystallographic data with spectroscopic results to identify systematic errors (e.g., preferred orientation in X-ray samples) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
